Cas no 1806579-46-3 (3-Propionyl-2-(trifluoromethoxy)mandelic acid)

1806579-46-3 structure
Productnaam:3-Propionyl-2-(trifluoromethoxy)mandelic acid
CAS-nummer:1806579-46-3
MF:C12H11F3O5
MW:292.207954645157
CID:4939310
3-Propionyl-2-(trifluoromethoxy)mandelic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Propionyl-2-(trifluoromethoxy)mandelic acid
-
- Inchi: 1S/C12H11F3O5/c1-2-8(16)6-4-3-5-7(9(17)11(18)19)10(6)20-12(13,14)15/h3-5,9,17H,2H2,1H3,(H,18,19)
- InChI-sleutel: YIGDEKTVUYEHQX-UHFFFAOYSA-N
- LACHT: FC(OC1C(C(CC)=O)=CC=CC=1C(C(=O)O)O)(F)F
Berekende eigenschappen
- Exacte massa: 292.05585793 g/mol
- Monoisotopische massa: 292.05585793 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 369
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 83.8
- Moleculair gewicht: 292.21
3-Propionyl-2-(trifluoromethoxy)mandelic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Alichem | A015027782-1g |
3-Propionyl-2-(trifluoromethoxy)mandelic acid |
1806579-46-3 | 97% | 1g |
1,460.20 USD | 2021-06-17 | |
Alichem | A015027782-500mg |
3-Propionyl-2-(trifluoromethoxy)mandelic acid |
1806579-46-3 | 97% | 500mg |
798.70 USD | 2021-06-17 | |
Alichem | A015027782-250mg |
3-Propionyl-2-(trifluoromethoxy)mandelic acid |
1806579-46-3 | 97% | 250mg |
489.60 USD | 2021-06-17 |
3-Propionyl-2-(trifluoromethoxy)mandelic acid Gerelateerde literatuur
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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